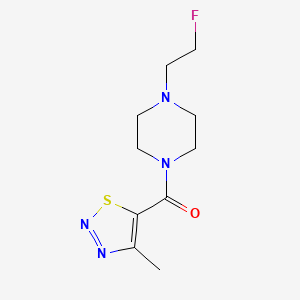

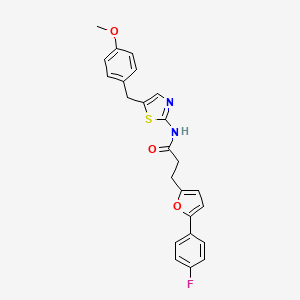

![molecular formula C17H11N3O3 B2865273 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 932026-50-1](/img/structure/B2865273.png)

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Spectroscopic and Computational Study

A dihydroquinazoline derivative, closely related to the compound , underwent spectroscopic characterization combining experimental and theoretical approaches. This study provided complete assignments of fundamental vibrations, investigated frontier molecular orbitals for stability and reactivity insights, and explored intramolecular interactions via NBO analysis. Additionally, the compound's dipole moment, polarizability, and hyperpolarizability values were computed. DFT calculations highlighted molecule sites prone to electrophilic attacks, and molecular docking studies indicated potential against breast cancer type 2 complex, showcasing the compound's biological potential and stability analyses from autoxidation and hydrolysis perspectives (El-Azab et al., 2017).

Structural Characterization Through NMR Spectroscopy

The structure of a closely related oxazol-ylmethyl-isoindole-1,3-dione compound was confirmed using 1D, COSY, and HSQC 2D NMR spectroscopy. This detailed structural analysis underscores the utility of NMR techniques in elucidating the complex structures of such compounds, contributing to a deeper understanding of their chemical properties and potential applications (Dioukhane et al., 2021).

Coordination Chemistry and Catalysis

Oxazoline ligands, which share structural similarities with the compound of interest, have been extensively utilized in coordination chemistry, especially in transition metal-catalyzed asymmetric syntheses. Their versatility, ease of synthesis, and the ability to modulate chiral centers near donor atoms make them attractive for a wide range of applications, including catalysis and the development of new materials (Gómez et al., 1999).

Synthetic Applications and Biological Activity

A study focused on the synthesis and characterization of Schiff bases derived from 3-aminoquinazolinones, which are structurally related to the compound , highlighted their potential antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This emphasizes the compound's relevance in medicinal chemistry, particularly in the search for new therapeutic agents (Sahu et al., 2008).

Propiedades

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c21-15-12-7-3-4-8-13(12)18-14(19-15)9-20-16(22)10-5-1-2-6-11(10)17(20)23/h1-8H,9H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPSGWXORXNFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2865190.png)

![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)

![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)

![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)